molecular formula C24H22N4O B1668672 2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole CAS No. 300718-24-5

2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole

Cat. No. B1668672
M. Wt: 382.5 g/mol
InChI Key: OTPWVDXGWFKWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CB5255829 is a novel inhibitor of Mycobacterium marinum MelF (Rv1936), exhibiting bacteriostatic/bactericidal activity against M. marinum and M. tuberculosis in vitro.

Scientific Research Applications

Vasorelaxant Properties

Benzimidazole derivatives, including those similar to the specified compound, have been studied for their vasorelaxant properties. Estrada-Soto et al. (2006) discovered that certain 1H-benzimidazole derivatives exhibit potent vasorelaxant activity, suggesting potential applications in treating hypertensive diseases (Estrada-Soto et al., 2006).

Antimicrobial Activity

2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles, closely related to the query compound, show selective antibacterial properties against Helicobacter spp. Kühler et al. (2002) highlighted their effectiveness as bactericidal agents, potentially useful in developing species-specific antimicrobials (Kühler et al., 2002).

Corrosion Inhibition

Benzimidazole derivatives are also significant in the field of corrosion inhibition. Yadav et al. (2013) investigated several benzimidazole derivatives as inhibitors for mild steel corrosion in acidic environments, revealing their potential industrial applications (Yadav et al., 2013).

Anticancer Potential

Compounds with a benzimidazole base, similar to the specified compound, have been synthesized for their potential anticancer properties. Husain et al. (2012) found that certain benzimidazole derivatives showed promising activity against cancer cell lines, indicating their potential in cancer treatment (Husain et al., 2012).

properties

CAS RN

300718-24-5

Product Name

2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole

InChI

InChI=1S/C24H22N4O/c1-29-18-8-6-7-16(14-18)13-17(24-27-21-11-4-5-12-22(21)28-24)15-23-25-19-9-2-3-10-20(19)26-23/h2-12,14,17H,13,15H2,1H3,(H,25,26)(H,27,28)

InChI Key

OTPWVDXGWFKWTA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4

Canonical SMILES

COC1=CC=CC(=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CB5255829;  CB-5255829;  CB 5255829

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole
Reactant of Route 2
2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.